molecular formula C6H14ClN3O B3376705 2-(Morpholin-4-yl)ethanimidamide hydrochloride CAS No. 122723-43-7

2-(Morpholin-4-yl)ethanimidamide hydrochloride

Cat. No. B3376705
M. Wt: 179.65 g/mol
InChI Key: WGWXHYOWXGZQLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Morpholin-4-yl)ethanimidamide hydrochloride, also known as MEACH, is a potent small molecule. It has gained increasing attention in the field of drug discovery and development due to its remarkable biological properties. It is a white to off-white powder .


Molecular Structure Analysis

The molecular weight of 2-(Morpholin-4-yl)ethanimidamide hydrochloride is 216.11 . The IUPAC name is 2-morpholinoethene-1,1-diamine dihydrochloride . The InChI key is DMEJCLSSUBOYHC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(Morpholin-4-yl)ethanimidamide hydrochloride is a powder . It is stable in light and air . It is soluble in water, sparingly soluble in alcohol, and practically insoluble in ether .

Safety And Hazards

The safety information for 2-(Morpholin-4-yl)ethanimidamide hydrochloride indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-morpholin-4-ylethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.ClH/c7-6(8)5-9-1-3-10-4-2-9;/h1-5H2,(H3,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWXHYOWXGZQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Morpholin-4-yl)ethanimidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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